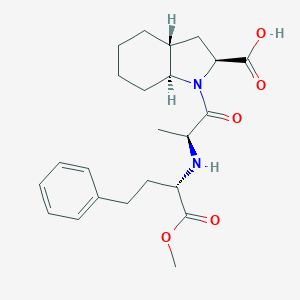

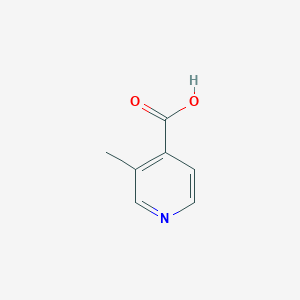

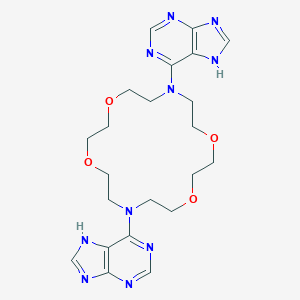

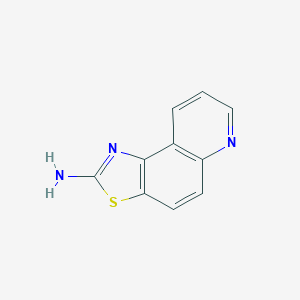

![molecular formula C16H23N5 B122080 6,7-二甲基-2,4-二(吡咯烷-1-基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 157013-32-6](/img/structure/B122080.png)

6,7-二甲基-2,4-二(吡咯烷-1-基)-7H-吡咯并[2,3-d]嘧啶

描述

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine, also known as 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine, is a useful research compound. Its molecular formula is C16H23N5 and its molecular weight is 285.39 g/mol. The purity is usually 95%.

The exact mass of the compound 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

嘧啶衍生物因其高度的结构多样性,已广泛应用于治疗领域。据报道,它们可以调节髓系白血病。 例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,是公认的白血病治疗方法 .

抗菌和抗真菌应用

嘧啶衍生物已显示出显着的抗菌和抗真菌活性。 这使它们成为开发新型抗菌和抗真菌剂的潜在候选药物 .

抗寄生虫应用

据报道,嘧啶衍生物也具有抗寄生虫活性。 这表明它们可用于开发用于治疗寄生虫感染的药物 .

利尿应用

据报道,嘧啶衍生物具有利尿活性。 这表明它们可用于开发用于治疗需要增加利尿的疾病的药物 .

抗肿瘤应用

据报道,嘧啶衍生物具有抗肿瘤活性。 这表明它们可用于开发用于治疗各种癌症的药物 .

抗丝虫病应用

据报道,嘧啶衍生物具有抗丝虫病活性。 这表明它们可用于开发用于治疗丝虫病的药物 .

DNA 拓扑异构酶 II 抑制剂

据报道,嘧啶衍生物可以作为 DNA 拓扑异构酶 II 抑制剂。 这表明它们可用于开发以 DNA 拓扑异构酶 II 为靶点的药物,DNA 拓扑异构酶 II 是一种在 DNA 复制中起关键作用的酶 .

抗结核药物

据报道,嘧啶衍生物可以作为抗结核药物。 这表明它们可用于开发用于治疗结核病的药物 .

作用机制

Target of Action

The compound 6,7-Dimethyl-2,4-Di(pyrrolidin-1-yl)-7H-Pyrrolo[2,3-d]pyrimidine is known to have nanomolar activity against CK1γ and CK1ε . These are members of the casein kinase 1 (CK1) family, which play crucial roles in various cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

The compound interacts with its targets, CK1γ and CK1ε, by binding to their active sites . This interaction inhibits the kinase activity of these enzymes, leading to changes in the phosphorylation status of their substrates . The exact binding mode and the resulting changes are subject to further investigation.

Biochemical Pathways

The inhibition of CK1γ and CK1ε affects multiple biochemical pathways due to the wide range of substrates these kinases have . The affected pathways and their downstream effects can vary depending on the cellular context and the specific substrates involved.

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context and the substrates of CK1γ and CK1ε present in the cells . By inhibiting these kinases, the compound can affect various cellular processes, including cell differentiation, proliferation, and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity can affect its distribution within the body and its ability to cross biological barriers Additionally, factors such as pH and temperature can impact the compound’s stability and its interactions with its targets

属性

IUPAC Name |

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIKEUOAMACNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166193 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157013-32-6 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157013-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-89843A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157013326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-89843A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7PKS2MXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of U-89843 in rats, and how does it contribute to potential genotoxicity?

A: In rats, U-89843 undergoes a cytochrome P450-mediated bioactivation pathway, primarily involving the enzyme cytochrome P450 2C11. This leads to the formation of the major metabolite, U-97924, through C-6 methylhydroxylation. U-97924 is chemically reactive and can dehydrate to form reactive iminium species. These electrophilic intermediates are capable of covalently binding to cellular macromolecules, including DNA, potentially leading to genotoxicity. This genotoxicity was observed in in vitro unscheduled DNA synthesis (UDS) assays, which measure DNA repair following chemically-induced DNA damage.

Q2: How do nucleophiles like glutathione influence the reactivity of U-89843's metabolite, U-97924?

A: Nucleophiles, such as glutathione (GSH), can significantly impact the reactivity of U-97924 by reacting with the reactive iminium species formed during its dehydration. This reaction effectively neutralizes the electrophilic nature of these intermediates, preventing them from binding to cellular macromolecules like DNA and proteins. Studies have shown a significant reduction in covalent binding of radiolabeled U-89843 metabolites to liver microsomal protein and DNA in the presence of GSH.

Q3: What is the significance of the trifluoromethyl analog (U-107634) of U-89843 in understanding the compound's genotoxicity?

A: The trifluoromethyl analog, U-107634, was designed to resist the metabolic hydroxylation at the C-6 methyl group that leads to the formation of the reactive metabolite U-97924. Importantly, U-107634 tested negative in in vitro UDS assays, suggesting that blocking the formation of U-97924 effectively mitigates the genotoxic potential associated with U-89843. This finding further supports the link between U-89843's bioactivation pathway and its observed genotoxicity.

Q4: Beyond U-97924, what other metabolites of U-89843 are observed in rats, and what enzymes are involved in their formation?

A: In addition to U-97924, other key metabolites of U-89843 observed in rats include the C-6 formyl analog (U-97865) and the C-6 carboxyl analog. U-97865 is formed from U-97924 through enzymatic oxidation, catalyzed by both cytochrome P450 enzymes in the microsomal fraction and NAD(+)-dependent alcohol dehydrogenase in the cytosol. Subsequently, U-97865 can undergo further NAD(+)-dependent oxidation by aldehyde dehydrogenase in the cytosol to yield the corresponding carboxylic acid metabolite.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

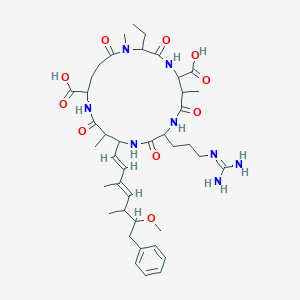

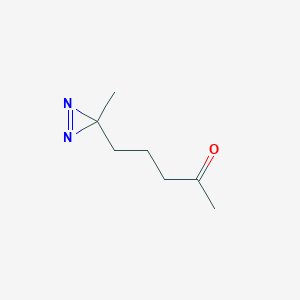

![2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol](/img/structure/B122031.png)